molecular formula C7H11N3O2S B11764699 Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B11764699
M. Wt: 201.25 g/mol
InChI Key: GDNZOHPYPMQHPJ-UHFFFAOYSA-N
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Description

Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a thiadiazole derivative characterized by a carboxylate ester group at the 2-position and an amino group at the 5-position of the heterocyclic core. Thiadiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

butyl 5-amino-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C7H11N3O2S/c1-2-3-4-12-6(11)5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10)

InChI Key

GDNZOHPYPMQHPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=NN=C(S1)N

Origin of Product

United States

Preparation Methods

Method 1: Mixed Acid Cyclodehydration

A high-yield approach uses polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) for cyclodehydration.

Reagents/Conditions Yield Key Features Reference
4-Alkylthiosemicarbazide + carboxylic acid + PPA/H₂SO₄ (1:3 ratio)80–93%High scalability, mild conditions (100–105°C), minimal byproducts.

Procedure :

  • Acylation : React 4-alkylthiosemicarbazide with a carboxylic acid (e.g., butyric acid).

  • Cyclodehydration : Treat with PPA/H₂SO₄ at 100–105°C for 3 hours.

  • Workup : Neutralize with NH₄OH (pH 6.8–7.3), extract with toluene, and isolate via azeotropic distillation.

Example : For 5-ethyl-2-methylamino-1,3,4-thiadiazole, a 93% yield was achieved using propionic acid and 4-methylthiosemicarbazide.

Esterification of 5-Amino-1,3,4-Thiadiazole-2-Carboxylic Acid

Direct esterification of the free acid with butylating agents is another common route.

Method 2: Carbamate Protection and Esterification

Reagents/Conditions Yield Key Features Reference
5-Amino-1,3,4-thiadiazole-2-carboxylic acid + Boc₂O + TEA → tert-butyl ester84–90%High purity, stable tert-butyl protection for subsequent functionalization.,

Procedure :

  • Protection : React the carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) at 0°C.

  • Purification : Column chromatography (silica gel, hexane/EtOAc).

Note : The tert-butyl ester enhances steric protection and stability, critical for multi-step syntheses.

Deep Eutectic Solvent (DES)-Mediated Synthesis

A green chemistry approach using choline chloride and urea as a DES.

Reagents/Conditions Yield Key Features Reference
Thiosemicarbazide + carboxylic acid + DES (choline chloride/urea) at 80°C75–85%Solvent-free, recyclable DES, short reaction time (2–4 hours).

Procedure :

  • DES Formation : Dissolve choline chloride and urea in a 1:2 ratio at 80°C.

  • Cyclization : Add carboxylic acid and thiosemicarbazide, stir until TLC completion.

  • Precipitation : Adjust pH to 8–9 with NH₄OH, filter, and recrystallize.

Advantage : DES reagents reduce toxicity and cost compared to traditional solvents.

Sandmeyer-Type Bromination and Substitution

For introducing substituents at the 5-position, bromination followed by nucleophilic substitution is effective.

Reagents/Conditions Yield Key Features Reference
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate + CuBr₂ + t-BuONO → 5-bromo derivative84%High regioselectivity, scalable for further functionalization.

Procedure :

  • Bromination : Stir ethyl ester with CuBr₂ and tert-butoxynitrite (t-BuONO) in acetonitrile (CH₃CN) at 60°C.

  • Substitution : Replace bromide with butyl groups via SNAr or Pd-catalyzed coupling.

Note : Bromination is a critical step for diversifying the thiadiazole core.

Oxidative C–O/C–S Bond Formation

A transition-metal-free method for constructing the thiadiazole ring.

Reagents/Conditions Yield Key Features Reference
Semicarbazide + aldehyde + I₂ → 2-amino-1,3,4-thiadiazole50–75%Broad substrate scope, avoids toxic catalysts.

Procedure :

  • Condensation : React semicarbazide with aldehyde under basic conditions.

  • Oxidation : Treat with iodine (I₂) to form the thiadiazole ring.

Limitation : Lower yields compared to cyclodehydration methods.

Key Data Tables

Table 1: Comparative Yields of Major Methods

Method Reagents Yield Solvent Time Reference
Cyclodehydration (PPA/H₂SO₄)4-Alkylthiosemicarbazide + acid80–93%None3 hours
Esterification (Boc₂O)5-Amino-acid + Boc₂O + TEA84–90%DCM1–2 hours,
DES-mediated synthesisThiosemicarbazide + DES75–85%Solvent-free2–4 hours

Critical Analysis

  • Scalability : Cyclodehydration (Method 1) and DES methods (Method 3) are most scalable due to minimal waste and high yields.

  • Environmental Impact : DES methods reduce solvent usage, aligning with green chemistry principles.

  • Functionalization : Esterification (Method 2) provides a versatile intermediate for further modifications (e.g., Suzuki coupling).

Chemical Reactions Analysis

Types of Reactions

Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate serves as a crucial building block in the synthesis of novel drug candidates. Its structural characteristics allow for modifications that can enhance biological activity against various diseases, particularly in oncology and infectious diseases. Research indicates that derivatives of this compound exhibit promising anticancer properties by interacting with specific cellular pathways and proteins .

Biological Activity:
Studies have shown that compounds containing the thiadiazole moiety demonstrate notable biological activities. These include:

  • Antimicrobial Properties: The compound has been evaluated for its ability to inhibit bacterial and fungal growth. Its mechanism often involves disrupting metabolic pathways essential for microbial survival.
  • Anticancer Activity: Research has indicated that this compound and its derivatives can induce apoptosis in cancer cells. In vitro assays have shown significant antiproliferative effects against various human cancer cell lines, including breast and lung cancer .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructure FeaturesUnique Characteristics
2-Amino-5-tert-butyl-1,3,4-thiadiazoleThiadiazole ringExhibits corrosion inhibition properties
4-(tert-butyl)-1,2,3-thiadiazole-5-carboxylic acidCarboxylic acid functionalityPotential drug development applications
5-Amino-3-(tert-butyl)-1,2,4-thiadiazoleDifferent thiadiazole structureKnown for antimicrobial properties

This table highlights how structural variations can lead to different biological activities and potential applications in drug development.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

Anticancer Studies:
In one study involving human cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer), this compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Studies:
Another study assessed its antimicrobial efficacy against various pathogens. The results indicated that the compound could inhibit growth effectively at low concentrations compared to standard antibiotics.

Mechanism of Action

The mechanism of action of butyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves its interaction with biological molecules. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms. In anticancer research, it interferes with DNA replication by acting as a bioisostere of pyrimidine, thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Ethyl 5-Amino-1,3,4-Thiadiazole-2-Carboxylate (CAS 64837-53-2)

  • Structural Differences : The ethyl ester variant replaces the butyl group with a shorter ethyl chain.
  • Synthetic Utility : Widely used as a precursor in Sandmeyer bromination to synthesize bromo derivatives (e.g., ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate) with 71% yield under mild conditions (room temperature, tert-butyl nitrite) .
  • Physicochemical Properties :
    • Molecular Weight: 173.19 g/mol
    • Storage: Requires storage at 2–8°C in a dry, dark environment .
  • Applications : Serves as a key intermediate in Suzuki–Miyaura couplings for synthesizing fluorinated thiadiazoles .

However, the butyl ester’s discontinued status limits its practical applications .

5-Amino-1,3,4-Thiadiazole-2-Sulfonamide Derivatives

  • Structural Differences : Replaces the carboxylate ester with a sulfonamide group.
  • Biological Activity : Amide derivatives (e.g., compounds 18–23) exhibit potent carbonic anhydrase (CA) inhibition, surpassing the parent sulfonamide and reference drug acetazolamide .
  • Key Feature : The sulfonamide group enhances hydrogen-bonding capacity, critical for enzyme active-site interactions .

Comparison with Butyl Ester: The carboxylate ester in butyl 5-amino-1,3,4-thiadiazole-2-carboxylate may reduce direct enzyme-binding efficiency compared to sulfonamides but could improve pharmacokinetic properties like metabolic stability .

Halogenated Derivatives (Chloro/Bromo)

  • Examples :
    • Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (CAS 64837-49-6)
    • Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
  • Synthesis: Generated via Sandmeyer bromination or chlorination of the amino precursor .
  • Applications : Serve as electrophilic intermediates in cross-coupling reactions (e.g., Suzuki–Miyaura) to construct complex heterocycles .

Comparison with Butyl Ester: Halogenation introduces reactive sites for further functionalization, a feature absent in the amino-substituted butyl ester. However, the butyl group’s steric bulk might hinder reactivity in similar transformations .

5-Ethyl-1,3,4-Thiadiazol-2-Amine (CAS 25306-15-4)

  • Structural Differences: Substitutes the amino group with an ethyl group.
  • Properties :
    • Higher lipophilicity due to the alkyl chain.
    • Used in agrochemical and pharmaceutical research .

Comparison with Butyl Ester : The ethyl derivative’s amine group allows for nucleophilic reactions (e.g., acylation), whereas the butyl ester’s carboxylate enables electrophilic modifications.

Biological Activity

Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the amino group and carboxylate moiety enhances its potential as a pharmacologically active agent.

Antimicrobial Activity

The antimicrobial properties of compounds containing the 1,3,4-thiadiazole moiety have been extensively studied. Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds with substitutions at the C-5 position of the thiadiazole ring have shown promising activity against various Gram-positive and Gram-negative bacteria. In particular, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
  • Antifungal Activity : Studies have reported that some derivatives exhibit strong antifungal activity against strains such as Aspergillus niger and Candida albicans. For example, a derivative with a p-nitroaniline moiety showed significant antibacterial and antifungal properties .

Anticancer Activity

Recent investigations into the anticancer potential of thiadiazole derivatives have yielded promising results. The compound has been shown to inhibit proliferation in various cancer cell lines:

  • Cytotoxicity : In vitro studies revealed that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these activities were found to be in the range of 70 to 170 µM .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer cell proliferation. For instance, it has been observed to form hydrogen bonds with critical residues in proteins associated with tumor growth .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntibacterialE. coli, S. aureusMIC = 32.6 μg/mL
AntifungalA. niger, C. albicansMIC = 47.5 μg/mL
AnticancerMCF-7 (breast cancer)IC50 = 120–160 μM
AnticancerHT-29 (colon cancer)IC50 = 70–170 μM

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated various derivatives against common pathogens and found that specific modifications significantly enhanced their antibacterial properties compared to standard treatments .
  • Cancer Cell Line Studies : Research focusing on different cancer cell lines demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis through mechanisms involving microtubule disruption .

Q & A

Q. What are the most efficient synthetic routes for preparing Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate?

The compound can be synthesized via two primary methodologies:

  • Heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol. This method allows for diversification by varying alkylating reagents .
  • Sandmeyer bromination : Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (a precursor) undergoes bromination using tert-butyl nitrite and copper(II) bromide in acetonitrile at 20–60°C. This route is scalable and yields brominated derivatives for further functionalization .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Spectroscopic Analysis : Use ¹H NMR to verify proton environments, IR spectroscopy to identify functional groups (e.g., carboxylate C=O stretching at ~1700 cm⁻¹), and mass spectrometry (MS) for molecular weight confirmation .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC can assess purity, with deviations in Rf values or retention times indicating impurities .

Q. What reaction conditions optimize the alkylation of 5-amino-1,3,4-thiadiazole intermediates?

  • Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C.
  • Alkyl halides (e.g., butyl bromide) in the presence of a base (e.g., K₂CO₃) ensure efficient nucleophilic substitution. Monitor progress via TLC .

Advanced Research Questions

Q. How do micellar systems influence the decarboxylation kinetics of 5-amino-1,3,4-thiadiazole-2-carboxylic acid derivatives?

  • Mechanistic Insights : Cationic (CTAB) and nonionic (Triton X-100) micelles accelerate decarboxylation by stabilizing zwitterionic intermediates via electrostatic interactions. Anionic micelles (e.g., sodium lauryl sulfate) show negligible effects due to repulsion .
  • Methodology : Conduct kinetic studies under varying pH and surfactant concentrations. Use UV-Vis spectroscopy to track reaction rates .

Q. What computational strategies are effective for modeling synthesis pathways and reaction intermediates?

  • Density Functional Theory (DFT) : Optimize geometries of intermediates (e.g., diazonium salts) and transition states. Compare calculated activation energies with experimental yields to validate mechanisms .
  • Solvent Effects : Simulate reaction environments (e.g., acetonitrile) using polarizable continuum models (PCM) to predict solvent interactions .

Q. How can bromination be selectively achieved on the thiadiazole ring for further derivatization?

  • Sandmeyer Bromination : Diazotize the amino group using tert-butyl nitrite, followed by substitution with CuBr₂. This method avoids side reactions and achieves >70% yield .
  • Control Parameters : Maintain temperatures below 60°C to prevent decomposition. Use excess CuBr₂ (2 equivalents) for complete conversion .

Q. What strategies mitigate contradictions in reported yields for thiadiazole alkylation?

  • Controlled Water Content : Trace water can hydrolyze intermediates. Use molecular sieves or anhydrous solvents .
  • Reagent Purity : Ensure alkylating agents (e.g., butyl bromide) are free from alcohols or water, which compete in substitution reactions .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, OCH₂), δ 6.10 (s, 2H, NH₂)
IR (KBr)1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 3350 cm⁻¹ (N-H)

Q. Table 2. Optimization of Bromination Conditions

ParameterOptimal ValueEffect on Yield
Temperature50°CMaximizes CuBr₂ activity without decomposition
CuBr₂ Equivalents2.0 eqEnsures complete diazonium substitution
Reaction Time1–1.5 hoursBalances conversion and side reactions

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